synthesis of 2,3-Dihydro-6-isocyano-1,4-benzodioxine
synthesis of 2,3-Dihydro-6-isocyano-1,4-benzodioxine
An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-6-isocyano-1,4-benzodioxine
Executive Summary
This guide provides a comprehensive, technically detailed pathway for the , a valuable chemical intermediate for drug discovery and development. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, while the isocyanide functional group serves as a powerful linchpin in multicomponent reactions (MCRs) for the rapid generation of molecular complexity.[1][2][3] This document outlines a robust three-stage synthetic strategy, beginning with the accessible precursor 2,3-dihydro-1,4-benzodioxin-6-amine. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and justifications for the selected methodologies, designed for practical application by researchers and scientists in the field.
Introduction
The 1,4-Benzodioxane Scaffold: A Cornerstone in Medicinal Chemistry
The 2,3-dihydro-1,4-benzodioxane ring system is a structural motif of significant interest in pharmaceutical research.[2] Its presence in drugs like Doxazosin, used for treating hypertension, highlights its ability to interact with biological receptors and enzymes.[4] The scaffold's conformational rigidity and specific stereoelectronic properties make it an attractive component for designing molecules with targeted pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][4][5]
The Isocyanide Functional Group: A Gateway to Molecular Diversity
Isocyanides are unique functional groups characterized by a carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic structure makes them exceptionally versatile synthons, particularly in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions.[6][7] These reactions allow for the one-pot assembly of three or four different starting materials to create complex, peptide-like structures, making them indispensable tools in the generation of compound libraries for high-throughput screening.[3][8]
Synthetic Rationale
The combination of the privileged 1,4-benzodioxane core with the synthetically versatile isocyanide group in 2,3-Dihydro-6-isocyano-1,4-benzodioxine creates a high-value building block. This molecule enables the direct incorporation of the benzodioxane moiety into diverse molecular scaffolds via MCRs, providing rapid access to novel chemical entities for drug development programs. The synthetic route detailed herein is designed to be efficient and scalable, proceeding through common and well-understood chemical transformations.
Overall Synthetic Strategy
The is best approached via a three-step sequence starting from the corresponding primary amine. This strategy leverages the most reliable and widely practiced method for isocyanide synthesis: the dehydration of an N-substituted formamide.
The retrosynthetic analysis is as follows:
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Target Molecule: 2,3-Dihydro-6-isocyano-1,4-benzodioxine.
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Immediate Precursor (Formamide): The isocyanide is formed by dehydrating N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide.
-
Precursor (Amine): The formamide is synthesized by the formylation of 2,3-dihydro-1,4-benzodioxin-6-amine.
This leads to the forward synthetic pathway visualized below.
Caption: Overall two-step synthesis from the starting amine.
Part 1: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (2)
This initial step involves the N-formylation of the commercially available or synthetically prepared 2,3-dihydro-1,4-benzodioxin-6-amine. Formylation is a crucial transformation that prepares the substrate for the subsequent dehydration.
Causality Behind Experimental Choices
There are numerous reagents for formylation.[9] A common method involves using neat formic acid, but this can require high temperatures. A highly efficient and mild alternative is the use of a pre-formed mixed anhydride, such as acetic formic anhydride, or reacting the amine with triethyl orthoformate. For this guide, we will detail the procedure using triethyl orthoformate in water, a method noted for its simplicity and environmental friendliness.[9] This choice avoids harsh reagents and complex workups, providing the desired formamide in high purity.
Detailed Experimental Protocol: Formylation
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydro-1,4-benzodioxin-6-amine (1) (10.0 g, 66.1 mmol).
-
Reagent Addition: Add water (50 mL) followed by triethyl orthoformate (14.7 g, 16.5 mL, 99.2 mmol, 1.5 equiv.).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (2), will often precipitate as a solid.
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Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to facilitate drying. Dry the product under vacuum to yield the pure formamide as a white or off-white solid.
Caption: Experimental workflow for the formylation of the amine precursor.
Part 2: Dehydration of Formamide to 2,3-Dihydro-6-isocyano-1,4-benzodioxine (3)
This final step is the critical transformation to generate the target isocyanide. The dehydration of formamides is the most common and practical method for isocyanide synthesis.[10]
Causality Behind Experimental Choices
Several dehydrating agents can be employed, including phosgene, diphosgene, tosyl chloride, and phosphorus oxychloride (POCl₃).[10][11][12] POCl₃ in the presence of a tertiary amine base (like triethylamine or diisopropylethylamine) is the most widely used and versatile system due to its high efficiency and applicability to a broad range of substrates.[10][13] The reaction proceeds rapidly, often at low temperatures. The tertiary amine acts as a base to neutralize the HCl produced and to facilitate the elimination steps. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and allows for easy workup.
Mechanism of Dehydration with POCl₃
The reaction is believed to proceed via the activation of the formamide's carbonyl oxygen by POCl₃. The resulting intermediate undergoes a series of eliminations, facilitated by the base, to ultimately form the isocyanide product.
Caption: Key steps in the POCl₃-mediated dehydration of a formamide.
Detailed Experimental Protocol: Dehydration
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Reaction Setup: To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (2) (5.0 g, 27.9 mmol) and anhydrous dichloromethane (DCM) (100 mL).
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Base Addition: Add triethylamine (11.7 mL, 8.47 g, 83.7 mmol, 3.0 equiv.) to the suspension and cool the mixture to 0 °C in an ice bath.
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Dehydrating Agent Addition: Add phosphorus oxychloride (POCl₃) (2.86 mL, 4.72 g, 30.7 mmol, 1.1 equiv.) dropwise to the stirred mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the formamide C=O stretch, appearance of the isocyanide -N≡C stretch ~2150 cm⁻¹).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (150 mL). Stir vigorously for 15 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure isocyanide (3).
Summary of Physicochemical and Yield Data
| Compound | Name | Molecular Formula | Mol. Wt. ( g/mol ) | Typical Yield | Physical State |
| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine | C₈H₉NO₂ | 151.16 | - | Solid |
| 2 | N-(...)-formamide | C₉H₉NO₃ | 179.17 | >90% | Solid |
| 3 | 2,3-Dihydro-6-isocyano-1,4-benzodioxine | C₉H₇NO₂ | 161.16 | 65-85% | Solid/Oil |
Conclusion
This guide details a reliable and efficient two-step from its corresponding amine precursor. By employing a straightforward formylation followed by a robust POCl₃-mediated dehydration, this valuable building block can be accessed in high yield and purity. The final product serves as a potent intermediate for medicinal chemists, enabling the seamless integration of the pharmacologically relevant 1,4-benzodioxane scaffold into complex molecular architectures through powerful isocyanide-based multicomponent reactions. The protocols and mechanistic insights provided herein are designed to empower researchers in the synthesis and application of this versatile compound in modern drug discovery.
References
-
Ullah, F., et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. SciELO. Available at: [Link]
-
Guchhait, S. K., et al. (2015). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. Available at: [Link]
-
Guchhait, S. K., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. Available at: [Link]
-
Porcheddu, A., et al. (2022). In-water synthesis of isocyanides under micellar conditions. RSC Publishing. Available at: [Link]
-
Lankelma, M., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. Available at: [Link]
-
Ullah, F., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available at: [Link]
-
Sabatino, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. Available at: [Link]
-
Kamal, A., et al. (2017). Synthesis of 2,3-dihydrobenzo[b][11][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][11][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
van der Heijden, L. A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Asolkar, R. N., et al. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]
-
van der Heijden, L. A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. Available at: [Link]
-
Kaur, T., et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]
-
Shaaban, S., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Medicinal Chemistry. Available at: [Link]
-
Koehler, K. F., et al. (2015). Formylation of Amines. ResearchGate. Available at: [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
Sources
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]
- 12. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
